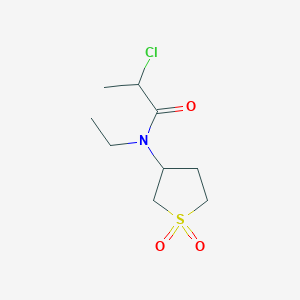
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Synthesis and Chemical Reactivity
- Synthesis Techniques : Improvement in synthesis techniques for related chloro compounds was explored, emphasizing optimal reaction conditions and high yields (Song, 2007).
- Reactivity and Mechanisms : Studies on similar chloro compounds discussed the reactivity and potential mechanisms in chemical reactions, providing insights into the synthesis of complex molecules (Jansson et al., 2006).
Drug Design and Pharmacology
- Analgesic and Anti-inflammatory Activities : Research on derivatives of related chloro compounds highlighted their potential in developing analgesic and anti-inflammatory drugs (Alagarsamy et al., 2015).
- Antidepressant and Nootropic Agents : Synthesis of Schiff’s bases and azetidinones of similar chloro compounds was investigated for potential antidepressant and nootropic activities (Thomas et al., 2016).
Agricultural Applications
- Herbicidal Activity : Certain chloro compounds were synthesized and found to exhibit significant herbicidal activities, introducing a new class of herbicides (Wang et al., 2004).
- Phytotoxicity in Soils : The phytotoxicity of herbicides, including chloro compounds, was studied in relation to soil properties, contributing to the understanding of herbicide-soil interactions (Harrison et al., 1976).
Material Science and Biochemistry
- Metal Complexes and Antioxidant Activities : Research on metal complexes of similar chloro compounds explored their potential antioxidant activities and possible applications in material science (Yeşilkaynak, 2016).
Molecular Biology and Biotechnology
- DNA and Protein Interactions : Studies on dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamides, including chloro compounds, focused on their interactions with DNA and proteins, suggesting potential applications in molecular biology (Zheng et al., 2015).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as its potential hazards to human health and the environment.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation.
For a specific analysis of “2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide”, you may need to consult specialized databases or experts in the field. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional, following all necessary safety precautions.
特性
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3S/c1-3-11(9(12)7(2)10)8-4-5-15(13,14)6-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIBFKKTLCVMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2463349.png)
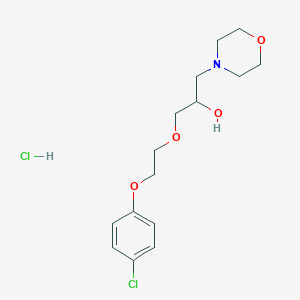
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2463356.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2463357.png)
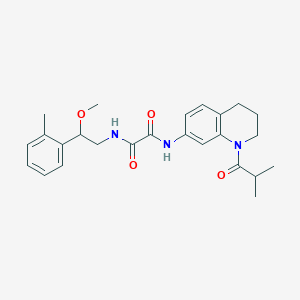
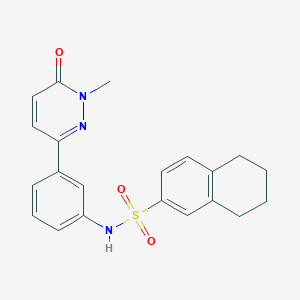
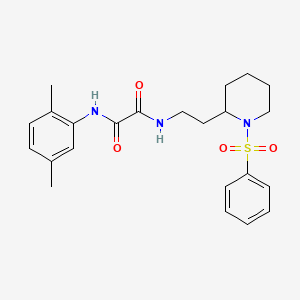
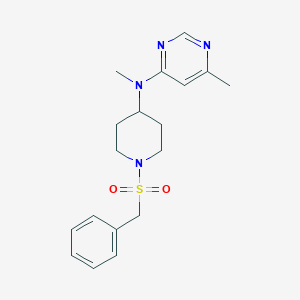
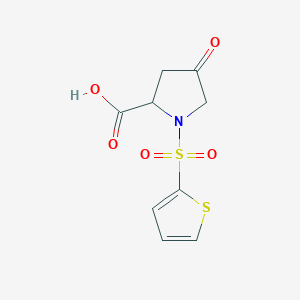
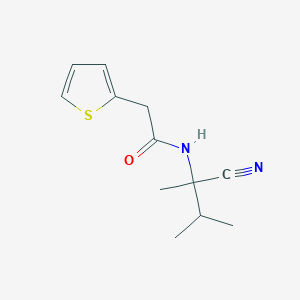
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2463368.png)
![5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride](/img/structure/B2463372.png)